molecular formula C10H11N5O B3199292 (Z)-N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide CAS No. 1016822-34-6

(Z)-N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide

Cat. No.: B3199292
CAS No.: 1016822-34-6
M. Wt: 217.23 g/mol
InChI Key: QJFOFOSBSAOENX-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide is a compound that features a 1,2,4-triazole ring, which is a common motif in medicinal chemistry due to its diverse biological activities. This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an appropriate hydrazine with a carboxylic acid derivative to form the triazole ring, followed by subsequent functionalization to introduce the hydroxy and benzenecarboximidamide groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield an amine .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new compounds with potential biological activities .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways .

Medicine

In medicine, (Z)-N’-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities. Its triazole ring is a common feature in many drugs, making it a promising candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives, such as:

Uniqueness

What sets (Z)-N’-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide apart is its specific functional groups, which confer unique chemical and biological properties. The combination of the hydroxy group and the benzenecarboximidamide moiety with the triazole ring enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-10(14-16)9-3-1-8(2-4-9)5-15-7-12-6-13-15/h1-4,6-7,16H,5H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFOFOSBSAOENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=NC=N2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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